N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H31N3O3S3 and its molecular weight is 553.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study by Ostapiuk et al. (2017) focused on the synthesis of new thiazole derivatives and their antitumor activities. The compounds synthesized exhibited significant inhibition of in vitro growth of human tumor cells, underscoring the potential of thiazole derivatives as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Applications
Research into benzothiazole derivatives has also shown promising antimicrobial properties. A study by Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides which exhibited potent antimicrobial activity against various bacterial and fungal species. This suggests a potential route for developing new antimicrobial agents utilizing the core structure of benzothiazole derivatives (Incerti et al., 2017).
Diuretic and Antibacterial Activities
Another dimension of research explored the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, which demonstrated notable diuretic activity in vivo. Among the series, specific derivatives emerged as promising candidates, indicating the versatility of benzothiazole derivatives in therapeutic applications beyond anticancer and antimicrobial uses (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit a wide range of biological activities. They are often synthesized as potential therapeutic agents, with targets varying based on the specific derivative and its intended use .
Mode of Action
The mode of action of benzothiazole derivatives can vary greatly depending on the specific compound and its intended use. Some benzothiazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors .
Biochemical Pathways
Benzothiazole derivatives can affect a variety of biochemical pathways. For example, some benzothiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may interfere with pathways essential for the bacterium’s survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzothiazole derivatives can vary greatly depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can vary greatly depending on the specific compound and its intended use. For example, some benzothiazole derivatives have been found to exhibit antimicrobial, antifungal, and antitubercular activities .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S3/c1-3-17-31(18-4-2)37(33,34)20-15-13-19(14-16-20)26(32)30-28-25(21-9-5-7-11-23(21)35-28)27-29-22-10-6-8-12-24(22)36-27/h6,8,10,12-16H,3-5,7,9,11,17-18H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGACXXOFQQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.